molecular formula C7H10N2O2 B079590 1,3,6-Trimethyluracil CAS No. 13509-52-9

1,3,6-Trimethyluracil

Cat. No. B079590
CAS RN: 13509-52-9
M. Wt: 154.17 g/mol
InChI Key: GRDXZRWCQWDLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 1,3,6-Trimethyluracil, such as 3-substituted 6-aminouracils, has been explored through reactions with alkyl and arylalkyl halides, offering a general approach to these derivatives (Müller, 1991). This process is facilitated by catalysts like AlCl3 or iodine, highlighting a methodological foundation for synthesizing 1,3,6-Trimethyluracil derivatives.

Molecular Structure Analysis

The molecular structure and vibrational analysis of related compounds, such as 5-nitro-6-methyluracil, have been detailed through DFT and MP2 methods, revealing insights into the monomer, dimer, and trimer forms (Alam, Bhat, & Ahmad, 2016). These studies provide a fundamental understanding of the molecular structure of 1,3,6-Trimethyluracil and its derivatives, which is essential for predicting reactivity and interactions.

Chemical Reactions and Properties

1,3,6-Trimethyluracil undergoes various chemical reactions, including nucleophilic substitutions and interactions with thiolate ions, leading to diverse derivatives and demonstrating its reactivity (Kumar, Chimni, Cannoo, & Arora, 1995). These reactions are pivotal for understanding its chemical properties and potential applications.

Physical Properties Analysis

The physical properties, including thermal stability and solubility of polyetherols derived from reactions with 1,3,6-Trimethyluracil, have been investigated, indicating the influence of the 1,3-pyrimidine ring on these properties (Chmiel-Szukiewicz, 2011). These findings are crucial for applications requiring specific physical characteristics.

Chemical Properties Analysis

The acid-base properties of 5-Hydroxy-1,3,6-trimethyluracil have been studied using NMR and UV spectroscopy, determining its dissociation constants and thermodynamic characteristics in aqueous solutions (Petrova et al., 2020). This research sheds light on the chemical behavior of 1,3,6-Trimethyluracil derivatives in different environments.

Scientific Research Applications

  • Acid-Base Properties and Spectroscopy : Petrova et al. (2020) studied the acid-base properties of 5-Hydroxy-1,3,6-trimethyluracil using NMR and UV spectroscopy, elucidating its acid-base equilibrium in aqueous solutions and the mechanism of its dissociation (Petrova et al., 2020).

  • Antiradical Activity : Yakupova et al. (2013) quantitatively measured the antiradical activity of 5-amino-1,3,6-trimethyluracil, particularly in the radical chain oxidation of ethylbenzene, indicating its potential use in antioxidant studies (Yakupova et al., 2013).

  • Chemical Reactivity and Electrophilic Substitution : Research by Chernikova et al. (2013) focused on the electrophilic ipso-substitution in derivatives of 1,3,6-trimethyluracil, providing insights into the reactivity of this compound under various conditions (Chernikova et al., 2013).

  • Protonation Studies : Cook (1966) explored the protonation of carbonyl groups in 1,3,6-trimethyluracil, shedding light on its chemical behavior in nucleic acid base models (Cook, 1966).

  • Cycloaromatization Reactions : Satyanarayana et al. (1992) investigated the cycloaromatization of α-oxoketene dithioacetals with enaminone derived carbanions from 1,3,6-trimethyluracil, indicating its use in complex organic synthesis (Satyanarayana et al., 1992).

  • Thermodynamic Studies : Zielenkiewicz et al. (1984) reported on the thermodynamic excess functions of diluted aqueous solutions of 1,3,6-trimethyluracil, contributing to the understanding of its behavior in different solutions (Zielenkiewicz et al., 1984).

  • Free Radical Alkylation : Itahara and Ide (1992) examined the reaction of 1,3,6-trimethyluracil with benzoyl peroxide, providing insights into free radical alkylation mechanisms (Itahara & Ide, 1992).

properties

IUPAC Name

1,3,6-trimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-4-6(10)9(3)7(11)8(5)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDXZRWCQWDLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159249
Record name 1,3,6-Trimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-Trimethyluracil

CAS RN

13509-52-9
Record name 1,3,6-Trimethyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13509-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6-Trimethyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013509529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Trimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-trimethyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of N,N′-dimethylurea (commercial) (72.1 g, 819 mmol) and DMAP (commercial) (100 g, 819 mmol) in pyridine (300 mL) under N2 was added dropwise with stirring acetic anhydride (255 mL, 2701 mmol). On complete addition the reaction mixture was allowed to stir at RT for 3 hours. After this time, the volatiles were removed under reduced pressure to afford a viscous orange pyridine solution, which was seeded with product. The mixture was stored at 0-4° C. for 7 days. The resulting crystalline solid was filtered under reduced pressure, washed with diethyl ether and dried to afford the title compound as colourless crystals. The mother liquors were further purified by chromatography on silica eluting with 30-50% EtOAc in iso-hexane. The resulting solid was diluted with diethyl ether (500 mL) and was stored at 0-4° C. overnight. The resulting crystals were filtered off and washed with iso-hexane, then dried to afford the title compound as colourless crystals and combined. The title product was obtained as white crystals.
Quantity
72.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
catalyst
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N,N-dimethyl urea (10.0 g, 113.588 mmol) and 4-dimethylamino pyridine (13.873 g, 113.588 mmol) in dry pyridine (30 ml), acetic anhydride (32.20 ml, 340.67 mmol) was added dropwise at 0° C. The reaction mixture was stirred at room temperature for overnight. The reaction mixture was quenched into 2 N HCl (250 ml) and extracted with chloroform (2×250 ml). The organic layer was washed with 1 N HCl (100 ml), sodium bicarbonate solution (75 ml), brine (75 ml) and dried (Na2SO4). The solvent was evaporated under reduced pressure to obtain 10.25 g of the product as a yellow solid; 1H NMR (300 MHz, CDCl3) δ 2.24 (s, 3H), 3.33 (s, 3H), 3.40 (s, 3H), 5.62 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
32.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
13.873 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Synthesis of PPQ-102—Synthesis of PPQ-102 was achieved in six steps as illustrated in FIG. 2B. Commercially available 6-methyluracil 1 was methylated using dimethylsulfate to produce 1,3,6-trimethyluracil 2, which upon Friedel-Crafts acylation using zinc chloride as a catalyst yielded 5-benzoyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione 3 as a white powder. Bromination of 3 followed by reaction with N-(2-aminophenyl)acetamide generated amino-protected intermediate 5. The acetamido function of 5 was hydrolyzed and resultant intermediate 6 was cyclocondensed with 5-methylfurfural to yield yellowish-white racemic PPQ-102 7. Aromatic compound 8, which lacks a stereocenter, was prepared from 7 by oxidation with potassium permanganate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

(See, e.g., Azas et al., Farmaco. 58:1263-1270 (2003)). Dimethylsulfate (106 g, 80 ml, 844 mmol) was added dropwise to a solution of 2,4-dihydroxy-6-methylpyrimidine (30 g, 238 mmol) in 280 mL of 4 N NaOH at 40° C. After stirring for 4 h at 40° C., the reaction mixture was neutralized with careful addition of acetic acid and extracted 3 times with 100 mL of ethyl acetate. Combined organics were dried over MgSO4 and concentrated in vacuo to yield a white solid. Recrystallization from ethanol yielded 2 (15.8 g, 43%): mp 113-114° C.; 1H NMR (DMSO-d6): δ 5.58 (s, 1H), 3.26 (s, 3H), 3.09 (s, 3H,), 2.19 (s, 3H,); MS (ES+) (m/z): [M+1]+ calculated for C7H11N2O2, 155.17. found 155.93. This compound matched the analytical data as reported (see, e.g., Azas et al., Farmaco. 58:1263-1270 (2003)).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,6-Trimethyluracil
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3,6-Trimethyluracil
Reactant of Route 3
Reactant of Route 3
1,3,6-Trimethyluracil
Reactant of Route 4
Reactant of Route 4
1,3,6-Trimethyluracil
Reactant of Route 5
1,3,6-Trimethyluracil
Reactant of Route 6
Reactant of Route 6
1,3,6-Trimethyluracil

Citations

For This Compound
241
Citations
LR Yakupova, RA Sakhautdinova, AK Fattakhov… - Kinetics and …, 2013 - Springer
The antiradical activity of 5-amino-1,3,6-trimethyluracil was quantitatively measured in the initiated radical chain oxidation of ethylbenzene as the model system. The rate constant of the …
Number of citations: 14 link.springer.com
R Rashid, F Mark, HP Schuchmann… - International journal of …, 1991 - Taylor & Francis
In order to mimic the direct effect of ionizing radiation on DNA, deoxygenated aqueous solutions of potassium peroxodisulphate, tert-butanol and 1,3,6-trimethyluracil (1,3,6-Me 3 U) or 1,…
Number of citations: 24 www.tandfonline.com
SA Grabovskiy, AV Antipin, S Grabovskaya Yu… - Lett. Org …, 2017 - ingentaconnect.com
Background: Many synthetic and natural uracil derivatives have biological activity. Furthermore, many of these derivatives have pro- and antioxidant properties, but the mechanism of …
Number of citations: 19 www.ingentaconnect.com
SF Petrova, TR Nugumanov, YZ Khazimullina… - Russian Journal of …, 2020 - Springer
5-Hydroxy-1,3,6-trimethyluracil has been studied using 1 H, 13 C, and 15 N NMR as well as UV spectroscopy. The constants and thermodynamic characteristics of its acid-base …
Number of citations: 4 link.springer.com
AA Maksyutova, YS Zimin, AR Gimadieva… - Russian Journal of …, 2019 - Springer
The kinetics of the oxidation of uracil and six of its derivatives (thymine, 6-methyluracil, 5-bromo-6-methyluracil, 5-nitro-6-methyluracil, 1,3-dimethylthymine, and 5-hydroxy-1,3,6-…
Number of citations: 6 link.springer.com
S Kumar, SS Chimni, D Cannoo, JS Arora - Bioorganic & Medicinal …, 1995 - Elsevier
Reaction of 5-Bromo-1,3,6-trimethyluracil (1) with alkylthiolate (propane-1-, toluene-α-, allyl-, etc.) ions under phase transfer catalytic conditions follows nucleophilic substitution and X-…
Number of citations: 3 www.sciencedirect.com
AA Maksyutova, YS Zimin… - Ozone: Science & …, 2023 - Taylor & Francis
Reactive capacity of ozone in respect of three representatives of the nitrogenous bases (1,3-dimethylthymine, 1,3,6-trimethyluracil, and 5-hydroxy-1,3,6-trimethyluracil) in two solvents …
Number of citations: 0 www.tandfonline.com
IB Chernikova, SL Khursan, LV Spirikhin… - Russian Chemical …, 2013 - Springer
Abstract Treatment of 5-iodo-1,3,6-trimethyluracil with 50% H 2 SO 4 gives 1,3,6-trimethyluracil; with 5-bromo-1,3,6-trimethyluracil, a mixture of 1,3,6-trimethyluracil and 6-bromomethyl-1…
Number of citations: 15 link.springer.com
JI Bardagi, RA Rossi - The Journal of Organic Chemistry, 2008 - ACS Publications
From the commercial 6-chloro-2,4-dimethoxypyrimidine (1) and by a photostimulated reaction with Me 3 Sn − ions, 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine (2) was obtained in 95% …
Number of citations: 25 pubs.acs.org
SA Grabovskiy, YI Murinov, NN Kabal'nova - Tetrahedron Letters, 2012 - Elsevier
Dehydration of 5,6-dihydro-5,6-dihydroxy-6-methyl- and 5,6-dihydro-5,6-dihydroxy-1,3,6-trimethyl-uracil in 0.4M aqueous sulfuric acid gives 5-hydroxy-6-methyl- and 5-hydroxy-1,3,6-…
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.